![molecular formula C13H15ClN4O B598591 Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride CAS No. 1204298-55-4](/img/structure/B598591.png)
Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride
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Overview
Description
Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is a chemical compound with the CAS Number: 1204298-55-4 . It has a molecular weight of 278.74 and a molecular formula of C13H15ClN4O .
Molecular Structure Analysis
The molecular structure of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is represented by the formula C13H15ClN4O . The average mass is 278.737 Da and the monoisotopic mass is 278.093445 Da .Physical And Chemical Properties Analysis
Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is a solid substance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Enzyme Inhibition
Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride has been studied for its potential as an enzyme inhibitor. Specifically, it has been found to inhibit the enzyme monoacylglycerol lipase (MAGL), which plays a key role in the endocannabinoid system . This system is involved in a variety of physiological processes, including pain sensation, mood, and memory .
Cancer Research
The inhibition of MAGL by Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride has implications for cancer research. MAGL is overexpressed in many aggressive tumor types, and its inhibition can potentially slow the progression and maintenance of cancer . The compound has shown promising antiproliferative activity on breast and ovarian cancer cell lines .
Neurodegenerative Diseases
The endocannabinoid system, where MAGL plays a crucial role, is also implicated in neurodegenerative diseases. Therefore, inhibitors of MAGL, like Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride, could potentially be used in the treatment of these diseases .
Chronic Pain and Inflammatory Pathologies
MAGL is an attractive therapeutic target for many pathologies, including chronic pain and inflammatory pathologies . Therefore, Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride, as a MAGL inhibitor, could potentially be used in the treatment of these conditions .
Drug Discovery and Development
Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride could be used as a lead compound in the discovery and development of new drugs. Its structure and properties could be modified to improve its efficacy, selectivity, and safety profile .
Safety And Hazards
properties
IUPAC Name |
piperazin-1-yl(quinoxalin-6-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.ClH/c18-13(17-7-5-14-6-8-17)10-1-2-11-12(9-10)16-4-3-15-11;/h1-4,9,14H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQBNBUUKBXGSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=NC=CN=C3C=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719876 |
Source
|
Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride | |
CAS RN |
1204298-55-4 |
Source
|
Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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